molecular formula C14H8ClFN4O2 B180407 N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine CAS No. 184356-50-1

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

Cat. No.: B180407
CAS No.: 184356-50-1
M. Wt: 318.69 g/mol
InChI Key: OXLCCXLHESAETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 162012-67-1) is a quinazoline derivative characterized by a nitro group at position 6 and a 3-chloro-4-fluorophenylamine substituent at position 4 of the quinazoline core. Its molecular formula is C₁₄H₇ClF₂N₄O₂, with a molecular weight of 336.68 g/mol . The compound exhibits a melting point of 242–244°C and serves primarily as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules . Its synthesis typically involves nucleophilic substitution reactions, such as the displacement of a fluorine atom in 7-fluoro-6-nitroquinazolin-4-amine derivatives under argon atmosphere using ethanol as a solvent .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN4O2/c15-11-5-8(1-3-12(11)16)19-14-10-6-9(20(21)22)2-4-13(10)17-7-18-14/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLCCXLHESAETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408139
Record name TCMDC-123784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184356-50-1
Record name TCMDC-123784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of quinazoline derivatives to introduce the nitro group at the 6th position.

    Halogenation: Introduction of the chloro and fluoro substituents on the phenyl ring.

    Amination: Coupling of the halogenated phenyl ring with the quinazoline core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 6 undergoes reduction to form an amino derivative, a critical step in synthesizing bioactive intermediates.

Key Conditions and Reagents:

ReagentsConditionsProductYieldSource
Fe powder, NH₄ClEtOH/H₂O (4:1), 80°C, 2 hN⁴-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine99%
H₂, Pd/C catalystRoom temperature, 1.5 hN-(3-Chloro-4-fluorophenyl)-7-fluoro-6-aminoquinazolin-4-amine95.2%

Mechanism : The nitro group is reduced to an amine via electron transfer in acidic media (Fe/NH₄Cl) or catalytic hydrogenation. This step is pivotal for generating intermediates for kinase inhibitors like afatinib .

Nucleophilic Aromatic Substitution

The electron-deficient quinazoline core facilitates substitution at positions 4 and 7.

Example Reactions:

  • Chlorine Displacement :
    • Reagents : 3-Morpholin-4-yl-propan-1-ol, NaOH
    • Conditions : Room temperature, 2 h
    • Product : (3-Chloro-4-fluorophenyl)-[7-(3-morpholino-4-yl-propoxy)-6-nitroquinazolin-4-yl]-amine
    • Yield : >90% .
  • Thiol Substitution :
    • Reagents : (4-Methoxybenzyl)thiol, NaOH
    • Conditions : Room temperature, 2 h
    • Product : N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine
    • Yield : 99% .
  • Fluorine Displacement :
    • Reagents : Tetrahydrofuran-3-ol, KOtBu
    • Conditions : Reflux in DMF, 6 h
    • Product : N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
    • Yield : 85% .

Functionalization via Coupling Reactions

The 4-amino group participates in cross-coupling reactions to introduce diverse pharmacophores.

Case Study:

  • Suzuki-Miyaura Coupling :
    • Reagents : Arylboronic acid, Pd(PPh₃)₄
    • Conditions : DME/H₂O, 80°C, 12 h
    • Product : 4-(3-Chloro-4-fluorophenylamino)-6-nitroquinazolin-7-yl-aryl derivatives
    • Application : EGFR inhibitor analogs .

Oxidation Reactions

The quinazoline core can be oxidized to form N-oxides under controlled conditions.

  • Reagents : m-Chloroperbenzoic acid (m-CPBA)
  • Conditions : CH₂Cl₂, 0°C → room temperature, 6 h
  • Product : 6-Nitroquinazoline-4-amine N-oxide
  • Significance : Enhances solubility for pharmacokinetic studies.

Comparative Reactivity Insights

  • Nitro Group vs. Halogens : The nitro group is more reactive toward reduction than the chloro/fluoro substituents due to its strong electron-withdrawing effect .
  • Position 7 Reactivity : Fluorine at position 7 is preferentially displaced over chlorine in nucleophilic substitutions, attributed to better leaving-group ability .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in targeting signaling pathways that promote cancer growth. Studies show that this compound can effectively reduce tumor growth in preclinical models by interfering with the molecular mechanisms that regulate cell division and survival.

Mechanisms of Action
The compound's mechanism involves the inhibition of tyrosine kinases, which play a vital role in various cellular processes, including growth factor signaling and cell cycle regulation. By blocking these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development as an anticancer drug.

Biological Research

Tool Compound for Pathway Studies
In biological research, this compound serves as a tool compound to elucidate various biological pathways associated with cancer and other diseases. Researchers utilize this compound to identify molecular targets and understand the underlying mechanisms of disease progression .

Case Studies
Several studies have highlighted the effectiveness of this compound in laboratory settings. For instance, a study demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound's activity was dose-dependent, showcasing its potential as a therapeutic agent.

Industrial Applications

Synthesis of Complex Organic Molecules
this compound is also employed in the synthesis of other complex organic molecules and pharmaceuticals. Its structural properties allow it to serve as a precursor or intermediate in the development of novel compounds with potential therapeutic applications.

Data Tables

Application Area Description
Medicinal ChemistryInvestigated as an anticancer agent targeting specific kinases involved in cell proliferation.
Biological ResearchUsed as a tool compound to study biological pathways related to cancer and other diseases.
Industrial ApplicationsEmployed in synthesizing complex organic molecules and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the signaling pathways that regulate cell growth and survival . By binding to the ATP-binding site of EGFR, it prevents the phosphorylation and activation of downstream signaling proteins, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes Reference IDs
Target Compound 6-nitro, 4-(3-chloro-4-fluorophenyl)amine 336.68 242–244 Organic synthesis intermediate
7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine 6-nitro, 7-chloro, 4-(3-chloro-4-fluorophenyl)amine 353.14 - Higher halogenation; potential enhanced reactivity
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol 7-methoxy, 6-hydroxy, 4-(3-chloro-4-fluorophenyl)amine 345.73 - Improved solubility due to hydroxyl group
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-morpholinopropoxy]-quinazolin-4-amine 7-methoxy, 6-(3-morpholinopropoxy), 4-(3-chloro-4-fluorophenyl)amine 574.09 - Gefitinib impurity; complex pharmacokinetics
N-(4-Bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine 6-nitro, 4-(4-bromo-2-fluorophenyl)amine 367.13 - Bromine substitution alters electronic properties

Analysis:

  • Halogenation Effects : The target compound’s 3-chloro-4-fluorophenyl group balances electronic and steric effects, while the 7-chloro analogue (CAS: 179552-73-9) introduces additional halogenation, likely increasing lipophilicity and reactivity .
  • Functional Group Modifications : Methoxy and hydroxy substituents (e.g., in ) enhance solubility but may reduce metabolic stability. Morpholine-containing derivatives (e.g., ) exhibit extended pharmacokinetic profiles due to increased hydrogen-bonding capacity.
  • Nitro Group Role : The 6-nitro group is critical for electronic conjugation and may serve as a precursor for reduction to amine intermediates in drug synthesis .

Physicochemical Properties

  • Melting Points : The target compound’s melting point (242–244°C) aligns with nitroquinazolines, whereas morpholine derivatives (e.g., ) likely have lower melting points due to flexible side chains.
  • Solubility : Hydroxy and morpholine substituents improve aqueous solubility compared to the nitro- and halogen-dominated target compound .

Pharmacological Potential (Limited Data)

While explicit biological data are scarce in the provided evidence, structural trends suggest:

  • Nitro Group : May confer anti-proliferative activity, as seen in kinase inhibitors like gefitinib derivatives .
  • Halogenation : Enhances binding affinity to hydrophobic enzyme pockets, common in tyrosine kinase inhibitors .

Biological Activity

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core substituted with a chloro and a fluorine atom on the phenyl ring, along with a nitro group. This structural configuration is crucial for its biological activity, particularly in targeting specific kinases involved in cancer progression.

The primary mechanism of action for this compound is its role as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity, which leads to:

  • Inhibition of cell growth and proliferation : By blocking EGFR phosphorylation, the compound disrupts downstream signaling pathways such as Akt and ERK that are critical for cancer cell survival .
  • Induction of apoptosis : The inhibition of these pathways can trigger programmed cell death in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes its efficacy against different cancer types:

Cell LineIC50 (nM)Reference
A43120.72
A5495.0
NCI-H197510.2
MCF-728.0
DU14515.0

Comparison with Other Inhibitors

In comparative studies, this compound has shown superior activity compared to established EGFR inhibitors like gefitinib and erlotinib:

CompoundIC50 (nM)Reference
This compound5.0
Gefitinib2.21
Erlotinib27.06

Case Studies

  • Study on Lung Cancer : A study conducted on lung cancer cell lines demonstrated that this compound effectively inhibited cell growth by targeting mutant forms of EGFR, showcasing its potential in treating resistant cancer types .
  • Mechanistic Insights : Molecular docking studies have illustrated the binding affinity of this compound to the EGFR active site, revealing interactions that stabilize the inhibitor within the binding pocket, thus enhancing its inhibitory effects.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It is primarily metabolized in the liver, which is typical for compounds targeting intracellular receptors.

Q & A

Q. How are isotopic labeling (e.g., ¹⁵N) and radiolabeling (e.g., ¹⁴C) applied in metabolism studies?

  • Methodological Answer : ¹⁵N-labeled analogs are synthesized using ¹⁵N-enriched nitro precursors for MS-based metabolite tracking. ¹⁴C labeling at the quinazoline core enables autoradiography in tissue distribution studies. Radiolabeled compounds are purified via HPLC with radiometric detection. Bile-duct cannulated rats quantify biliary excretion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.